Product packaging for 4-Cyclopentylbutan-2-amine(Cat. No.:)

4-Cyclopentylbutan-2-amine

Cat. No.: B13291652
M. Wt: 141.25 g/mol
InChI Key: OQJXKOJEDVTBEB-UHFFFAOYSA-N
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Description

4-Cyclopentylbutan-2-amine ( 473738-37-3) is a secondary amine compound with the molecular formula C 9 H 19 N and a molecular weight of 141.25 g/mol . Its structure features a cyclopentyl group connected to a butan-2-amine chain, a configuration that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound is related to a hydrochloride salt form (CAS 1333774-53-0), which is often utilized for improved stability and handling in experimental settings . A stereospecific (2S)-enantiomer (CAS 2227915-16-2) is also available for research requiring chiral specificity . As a building block, this amine is primarily used in research and development laboratories for the synthesis of more complex molecules. It is strictly intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B13291652 4-Cyclopentylbutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

4-cyclopentylbutan-2-amine

InChI

InChI=1S/C9H19N/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3

InChI Key

OQJXKOJEDVTBEB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyclopentylbutan 2 Amine and Analogues

Reductive Amination Strategies for Alkyl Cyclopentyl Ketones

Reductive amination of the corresponding ketone, 4-cyclopentylbutan-2-one (B2973511), stands as a primary and versatile method for the synthesis of 4-cyclopentylbutan-2-amine. nih.gov This approach involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the target amine.

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The selection of the reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is often employed for industrial-scale production.

Asymmetric Reductive Amination for Chiral Enantiomers

The presence of a chiral center at the 2-position of this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this amine is often crucial for its application in pharmaceuticals and other biologically active molecules. Asymmetric reductive amination provides a direct route to these chiral enantiomers.

This can be achieved by using chiral reducing agents or chiral catalysts. For example, the use of chiral borane (B79455) reagents, such as (-) or (+)-DIP-Cl (B-chlorodiisopinocampheylborane), or chiral boranes like (R)- or (S)-Alpine-Borane®, can facilitate the stereoselective reduction of the intermediate imine. google.com.na Additionally, transition metal catalysts complexed with chiral ligands can be employed for asymmetric hydrogenation of the C=N bond, offering high enantioselectivity. The separation of racemic mixtures through techniques like chiral chromatography can also yield the pure enantiomers. google.com.na

Direct Amine Synthesis Approaches via Nucleophilic Substitution Reactions

Direct synthesis of this compound can also be accomplished through nucleophilic substitution reactions. This strategy typically involves the displacement of a suitable leaving group on a cyclopentylbutane backbone with an amine nucleophile. For example, reacting a 4-cyclopentylbutyl halide or sulfonate with ammonia or a protected amine equivalent can yield the desired product.

However, these reactions can sometimes be complicated by side reactions, such as elimination, and may require careful optimization of reaction conditions, including the choice of solvent and base. The use of a large excess of the aminating agent is often necessary to minimize the formation of secondary and tertiary amines.

Catalytic Routes to Access this compound

Modern catalytic methods offer powerful tools for the synthesis of amines, including this compound. These approaches often provide milder reaction conditions, higher functional group tolerance, and improved atom economy compared to classical methods.

Photoredox Catalysis in C-N Bond Formation

Photoredox catalysis has emerged as a powerful strategy for the formation of carbon-nitrogen bonds under mild conditions. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of photoredox catalysis are applicable. This methodology often involves the use of a photosensitizer that, upon irradiation with visible light, can facilitate single-electron transfer processes to generate reactive intermediates. These intermediates can then engage in C-N bond-forming reactions. For instance, a photoredox-catalyzed four-component reaction has been developed for the synthesis of complex secondary amines, demonstrating the potential of this approach for accessing structurally diverse amine products. nih.gov

Transition Metal-Catalyzed Aminations

Transition metal catalysis provides a versatile platform for the amination of C-H bonds and other functional groups. Dirhodium(II) catalysts have been shown to mediate the direct amination of C(sp3)-H bonds, offering a potential route to synthesize amine derivatives from readily available hydrocarbon precursors. rsc.org Although not specifically demonstrated for this compound, this technology represents a frontier in amine synthesis. Furthermore, nickel-catalyzed cycloadditions have been utilized in the synthesis of complex cyclic structures, and the catalysts have been shown to tolerate amine functionalities, suggesting the compatibility of such catalytic systems with amine synthesis. williams.edu

Multistep Synthesis and Intermediate Precursors

The synthesis of this compound can also be approached through a multistep sequence involving the preparation and functionalization of key intermediates. A common precursor is 4-cyclopentylbutanenitrile. This nitrile can be synthesized and subsequently reduced to the corresponding amine. For industrial production, the catalytic hydrogenation of 4-cyclopentylbutanenitrile under high pressure and temperature using a suitable catalyst like palladium on carbon is a viable method.

Preparation of 4-Cyclopentylbutan-2-one as a Key Intermediate

A fundamental precursor in the synthesis of the target amine is the ketone, 4-cyclopentylbutan-2-one. nih.gov The construction of this key intermediate can be accomplished through various established organic chemistry reactions.

One documented method involves the treatment of 3-cyclopentyl propionic acid with an organometallic reagent, specifically methyl magnesium bromide. prepchem.com This reaction, a type of nucleophilic addition, is typically performed in an ethereal solvent like diethyl ether under an inert atmosphere to prevent the reaction of the highly reactive Grignard reagent with atmospheric moisture. prepchem.comlibretexts.org The process involves the dropwise addition of the Grignard reagent to the carboxylic acid at a reduced temperature, followed by warming to room temperature. prepchem.com An acidic workup is then necessary to neutralize the reaction mixture, which is subsequently followed by extraction and purification, commonly using column chromatography, to isolate the desired 4-cyclopentylbutan-2-one. prepchem.com

Alternative strategies for forming similar ketone structures often involve the alkylation of a ketone enolate. For instance, the alkylation of acetone (B3395972) can be achieved using an appropriate alkylating agent, such as cyclopentylmethyl bromide, in the presence of a strong base like sodamide in liquid ammonia. google.com This general principle could be adapted for the synthesis of 4-cyclopentylbutan-2-one.

Another versatile approach in organic synthesis for creating carbon-carbon bonds is the Grignard reaction with epoxides. youtube.commasterorganicchemistry.com For example, a cyclopentylmagnesium bromide Grignard reagent could potentially react with propylene (B89431) oxide. quora.com This reaction would be followed by an oxidation step to convert the resulting secondary alcohol into the target ketone.

Table 1: Comparison of Synthetic Routes to 4-Cyclopentylbutan-2-one

Starting Materials Key Reagents Reaction Type Notes
3-Cyclopentyl propionic acid Methyl magnesium bromide, Diethyl ether, HCl Nucleophilic acyl substitution Documented method requiring anhydrous conditions. prepchem.com
Acetone, Cyclopentylmethyl halide Sodamide, Liquid ammonia Enolate alkylation A general method for ketone alkylation. google.com

Functional Group Interconversions to Achieve Amine Functionality

With the key intermediate, 4-cyclopentylbutan-2-one, in hand, the next critical step is the conversion of the ketone's carbonyl group into an amine. The most direct and widely employed method for this transformation is reductive amination.

Reductive amination involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound. This process requires a suitable reducing agent that is selective for the imine functional group. Common reducing agents for this purpose include sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation.

Catalytic hydrogenation is a powerful technique where the reaction is carried out under an atmosphere of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often favored in industrial settings due to its high efficiency and the fact that the byproducts are typically minimal and non-toxic.

Another approach for the synthesis of related amines involves the reduction of a nitrile. For instance, the industrial production of 4-cyclopentylbutan-1-amine (B2718875) can be achieved through the catalytic hydrogenation of 4-cyclopentylbutanenitrile. This suggests that a similar strategy could be envisioned for the synthesis of this compound, which would involve the synthesis of the corresponding aminonitrile precursor.

Table 2: Key Methods for Ketone to Amine Conversion

Method Reagents Intermediate Advantages
Direct Reductive Amination Ammonia, H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) Imine Often a one-pot procedure, high atom economy.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance for minimizing environmental impact and improving process safety and efficiency.

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. The reductive amination of ketones is a reaction class that is well-suited for adaptation to a continuous flow process.

In a typical setup, a stream containing the ketone (4-cyclopentylbutan-2-one) and ammonia (or an ammonia source) would be mixed with a stream of a reducing agent before entering a heated reactor column packed with a solid-supported catalyst. The product stream would then exit the reactor for collection and purification. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling the optimization of reaction yield and selectivity. The use of packed-bed catalysts simplifies product purification by eliminating the need for catalyst filtration.

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. For the synthesis of this compound, particularly in the reductive amination step, the ideal solvent would effectively dissolve the reactants while being environmentally benign.

Ethereal solvents like cyclopentyl methyl ether (CPME) have emerged as greener alternatives to traditional ethers like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net CPME offers a higher boiling point, lower peroxide-forming tendencies, and greater stability under a range of reaction conditions. researchgate.net For the hydrogenation steps, alcohols such as ethanol (B145695) or isopropanol (B130326) are often used and are considered relatively green solvents. researchgate.net The use of water as a solvent, where feasible, represents the most environmentally friendly option. rsc.org

Waste minimization is another core principle of green chemistry. This can be addressed through several strategies:

Catalysis: Employing catalytic reagents instead of stoichiometric ones significantly reduces waste. Catalytic hydrogenation is a prime example, where a small amount of catalyst can transform a large amount of substrate.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. Reductive amination, for instance, can have high atom economy.

Table 3: Green Chemistry Considerations in Synthesis

Principle Application in Synthesis Potential Benefits
Continuous Flow Reductive amination in a packed-bed reactor. Improved safety, better process control, easier scale-up.
Solvent Selection Use of greener solvents like CPME or alcohols; exploring aqueous conditions. researchgate.netresearchgate.netrsc.org Reduced environmental impact, lower toxicity.

| Waste Minimization | Utilizing catalytic hydrogenation, optimizing for high atom economy. | Less waste generated, more efficient use of resources. |


Chemical Transformations and Derivatization of 4 Cyclopentylbutan 2 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of 4-Cyclopentylbutan-2-amine makes it a potent nucleophile, enabling a range of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions

Primary amines like this compound readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These transformations are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.

Acylation: The reaction with acyl chlorides or anhydrides proceeds rapidly, often at room temperature, to yield N-substituted amides. libretexts.orgchemistrystudent.com A base such as pyridine (B92270) or a tertiary amine is typically added to neutralize the hydrochloric acid byproduct. chemistrystudent.comblogspot.com For instance, reacting this compound with acetyl chloride would produce N-(4-cyclopentylbutan-2-yl)acetamide. The resulting amide is significantly less basic and nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org

Sulfonylation: Similarly, sulfonylation is achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base. rsc.orgorganic-chemistry.org This reaction yields the corresponding sulfonamide, for example, N-(4-cyclopentylbutan-2-yl)-4-methylbenzenesulfonamide. Sulfonamides are important structural motifs in many biologically active compounds. rsc.org The reaction can be efficiently carried out under various conditions, including microwave irradiation in solvent-free systems or using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the transformation, especially with less reactive amines. rsc.orgnih.gov

Reaction TypeReagent ExampleProduct StructureProduct Name
AcylationAcetyl ChlorideN-(4-cyclopentylbutan-2-yl)acetamideN-(4-Cyclopentylbutan-2-yl)acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(4-cyclopentylbutan-2-yl)-4-methylbenzenesulfonamideN-(4-Cyclopentylbutan-2-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation Pathways

The hydrogen atoms on the amine nitrogen can be substituted with alkyl or aryl groups, leading to secondary and tertiary amines or N-aryl derivatives.

Alkylation: Direct alkylation with alkyl halides is a common method but can be difficult to control, often leading to overalkylation and mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comgoogle.comwikipedia.org To achieve selective mono-alkylation, specific reagents and conditions can be employed, such as using cesium bases or a competitive deprotonation/protonation strategy. google.comrsc.org

A more controlled and widely used method for N-alkylation is reductive amination . masterorganicchemistry.comwikipedia.org This one-pot reaction involves treating this compound with an aldehyde or ketone to form an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then immediately reduced to the corresponding secondary amine. masterorganicchemistry.comjove.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the protonated imine over the carbonyl starting material. masterorganicchemistry.comjove.com For example, reacting this compound with acetone (B3395972) in the presence of a suitable reducing agent would yield N-isopropyl-4-cyclopentylbutan-2-amine.

Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic ring is typically accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.netsnnu.edu.cn This method allows for the synthesis of a wide array of N-aryl amines under relatively mild conditions, a transformation that is otherwise challenging. wikipedia.org

PathwayReagentsProduct TypeGeneral Product Structure
Direct AlkylationAlkyl Halide (e.g., R-Br), BaseSecondary AmineN-alkyl-4-cyclopentylbutan-2-amine
Reductive AminationAldehyde/Ketone (e.g., R'COR''), Reducing Agent (e.g., NaBH₃CN)Secondary AmineN-alkyl-4-cyclopentylbutan-2-amine
Buchwald-Hartwig ArylationAryl Halide (e.g., Ar-Br), Pd Catalyst, Ligand, BaseN-Aryl AmineN-aryl-4-cyclopentylbutan-2-amine

Formation of Imines and Enamines for Further Elaboration

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is acid-catalyzed and reversible, involving the initial formation of a hemiaminal intermediate followed by the elimination of water. wikipedia.org The reaction equilibrium is typically driven forward by removing water from the system. Because this compound is a primary amine (RNH₂), it forms an imine (C=NR). Secondary amines, in contrast, form enamines (C=C-NR₂).

The resulting imine is a versatile intermediate. It can be:

Reduced to a secondary amine, as seen in reductive amination (Section 3.1.2).

Acted upon by nucleophiles : The carbon atom of the C=N double bond is electrophilic and can be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to form new carbon-carbon bonds, leading to more complex, branched amines after workup.

Modifications of the Butyl Chain and Cyclopentyl Ring

While the amine group is the most reactive site, the hydrocarbon skeleton of this compound can also be functionalized, although this often requires more advanced and selective synthetic methods due to the unactivated nature of the C-H bonds.

Stereoselective Hydroxylation and Oxidation Reactions

Introducing a hydroxyl group into the alkyl chain or cyclopentyl ring with control over its position (regioselectivity) and 3D orientation (stereoselectivity) is a significant synthetic challenge.

Biocatalysis: One powerful approach is the use of enzymes, such as cytochrome P450 monooxygenases. researchgate.net Engineered P450s have been shown to hydroxylate unactivated C-H bonds in various substrates with high selectivity. researchgate.netresearchgate.net By choosing the appropriate enzyme mutant, it is plausible to direct hydroxylation to a specific carbon on the cyclopentyl ring or the butyl chain.

Directed Catalysis: Small-molecule catalysts, often inspired by enzymes, can also achieve regioselective C-H oxidation. google.com These methods sometimes use a directing group, which can be the amine itself (or a derivative), to position the catalyst over a specific C-H bond. acs.org For example, systems have been developed for the γ-C(sp³)–H hydroxylation of free amines. nih.gov

Selective Halogenation and Cross-Coupling Reactions

Introducing a halogen atom provides a chemical handle for subsequent transformations, most notably cross-coupling reactions.

Free-Radical Halogenation: Alkanes can undergo halogenation via a free-radical mechanism, typically initiated by UV light. wikipedia.orglscollege.ac.in This method, however, often lacks selectivity. wikipedia.org In this compound, there are multiple secondary and tertiary C-H bonds, and free-radical chlorination would likely yield a complex mixture of products. youtube.com Bromination is more selective for the most substituted carbon, which would favor halogenation at the tertiary C-H bond on the cyclopentyl ring (C1 position) or the butyl chain (C2 position), though a mixture would still be expected.

Cross-Coupling Reactions: Once a halogenated derivative of this compound is obtained, the halide can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki reaction , which couples an organohalide with a boronic acid or ester, is a prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of aryl, vinyl, or other alkyl groups onto the hydrocarbon skeleton. For instance, a brominated cyclopentyl derivative could be coupled with phenylboronic acid to attach a phenyl ring to the cyclopentane (B165970) moiety.

TransformationMethodReagentsPotential Product Type
HalogenationFree-Radical BrominationBr₂, UV light or NBSBromo-4-cyclopentylbutan-2-amine
Cross-CouplingSuzuki ReactionArylboronic Acid (Ar-B(OH)₂), Pd Catalyst, BaseAryl-substituted derivative

Synthesis of Phosphoramidate (B1195095) Derivatives

There is no available literature describing the reaction of this compound with phosphorylating agents to form phosphoramidate derivatives. Consequently, no data on reaction conditions, yields, or the characterization of any resulting phosphoramidate compounds can be provided.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the precise structure of 4-Cyclopentylbutan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value reveals the number of protons it represents, and the splitting pattern (multiplicity) shows the number of neighboring protons. The expected signals for this compound would allow for the complete assignment of the proton skeleton.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
CH₃ (on C2) ~1.1 Doublet
NH₂ ~1.5 (broad) Singlet
CH₂ (on C3) ~1.4 Multiplet
CH (on C2) ~2.8 Multiplet
CH (of cyclopentyl) ~1.8 Multiplet
CH₂ (on C4) ~1.3 Multiplet

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and their types (methyl, methylene (B1212753), methine).

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula, C₉H₁₉N.

When subjected to electron ionization (EI), the molecule undergoes fragmentation, creating a unique pattern of charged fragments. This fragmentation pattern serves as a molecular fingerprint. The most common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation.

Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₉N
Molecular Weight 141.25 g/mol
[M]+• (Molecular Ion) m/z 141

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the key functional group is the primary amine (-NH₂). Primary amines exhibit characteristic absorption bands. libretexts.orgorgchemboulder.com There are typically two bands in the region of 3400-3250 cm⁻¹, which correspond to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com The presence of these two distinct peaks is a clear indicator of a primary amine. libretexts.org Other significant absorptions include the N-H bending vibration, C-N stretching, and the C-H stretching of the alkyl and cyclopentyl groups. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3400 - 3250 (two bands) Medium-Weak
Primary Amine (N-H) Bending (Scissoring) 1650 - 1580 Medium
Aliphatic Amine (C-N) Stretch 1250 - 1020 Medium-Weak

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other volatile components in a sample as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that confirms its identity. This method is highly effective for both qualitative identification and quantitative analysis.

This compound possesses a chiral center at the second carbon atom of the butane (B89635) chain, meaning it exists as a pair of enantiomers (R and S isomers). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules.

To separate and quantify these enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. kcl.ac.uk Chiral stationary phases are designed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times for the R and S forms. google.com This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample, which is crucial in many applications where one enantiomer may have different biological activity than the other. The use of chiral HPLC is a standard practice for the resolution of racemic amine compounds. googleapis.com

Advanced X-ray Crystallography for Solid-State Structure Determination

No published studies detailing the use of advanced X-ray crystallography to determine the solid-state structure of this compound were found. This analytical technique is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. Such an analysis would provide definitive data on the compound's crystal system, space group, unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding its physical and chemical properties. The absence of this information indicates a gap in the material science and structural chemistry knowledge base for this specific compound.

Titrimetric Analysis and Volumetric Methods in Quantitative Determination

Similarly, a thorough search did not yield any specific methods for the quantitative determination of this compound using titrimetric or volumetric analysis. These classical analytical techniques are essential for purity assessment and quality control in chemical synthesis and manufacturing. An established titrimetric method would involve a specific titrant and indicator system, or a potentiometric endpoint determination, to accurately measure the concentration of the amine. The lack of such documented procedures suggests that standardized methods for the quality control of this compound may not be established or are not disclosed in the public domain.

Computational Chemistry and Molecular Modeling of 4 Cyclopentylbutan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 4-Cyclopentylbutan-2-amine, which in turn governs its reactivity.

DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These studies can elucidate reaction mechanisms by identifying transition states and intermediates, thereby predicting the most likely pathways for its synthesis or metabolic degradation. rsc.orgrsc.org For instance, a common synthetic route to this primary amine is the reductive amination of 4-cyclopentylbutan-2-one (B2973511). DFT calculations can model the nucleophilic attack of ammonia (B1221849) on the ketone, the formation of a carbinolamine or imine intermediate, and the subsequent reduction. acs.orgresearchgate.net

By employing a functional such as B3LYP with an appropriate basis set like 6-311++G(d,p), the free energies of activation (ΔG‡) for each step can be calculated. taylorfrancis.com This allows for the determination of the rate-determining step and provides insights into how reaction conditions could be optimized.

Illustrative DFT Data for a Hypothetical Reaction Pathway

The following table presents hypothetical activation energies for the steps in a reductive amination pathway. These values are for illustrative purposes to demonstrate the type of data generated from DFT studies.

Reaction StepDescriptionHypothetical ΔG‡ (kcal/mol)
1Nucleophilic attack of NH₃ on ketone15.2
2Dehydration of carbinolamine to imine22.5
3Hydride reduction of imine12.8

This is an interactive data table. You can sort and filter the data.

The structural flexibility of this compound arises from rotation around its single bonds and the puckering of the cyclopentyl ring. acs.orgdalalinstitute.com This results in numerous possible conformations, each with a different energy. Conformer analysis aims to identify the most stable, low-energy conformations, as these will be the most populated at equilibrium and are crucial for understanding the molecule's interactions.

The key rotational bonds are the C2-C3 bond of the butane (B89635) chain and the C4-C(cyclopentyl) bond. Similar to the conformational analysis of butane, rotation around the C2-C3 bond will lead to anti and gauche arrangements of the methyl group (C1) and the cyclopentylethyl group (C3-C4-ring). lumenlearning.comlibretexts.org The cyclopentyl ring itself is not planar and rapidly interconverts between envelope and half-chair (or twist) conformations. dalalinstitute.comlibretexts.org

High-level quantum calculations can predict the relative free energies of these conformers, generating an energy landscape that maps the stability of different three-dimensional arrangements. acs.org

Illustrative Relative Energies of Key Conformers

This table shows hypothetical relative free energies for different staggered conformers resulting from rotation around the C2-C3 bond. The anti conformer, where the bulky cyclopentylethyl group and the methyl group are furthest apart, is expected to be the most stable. quimicaorganica.org

ConformerDihedral Angle (Cyclopentyl-C3-C2-C1)Hypothetical Relative Free Energy (kcal/mol)
Anti~180°0.00
Gauche 1~60°1.10
Gauche 2~-60°1.10

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and reveal the flexibility of different parts of the structure. rsc.orgarxiv.org

For this compound, an MD simulation would show the rapid puckering of the cyclopentyl ring and the slower, larger-scale rotations of the butylamine (B146782) side chain. rsc.orgresearchgate.net These simulations, typically run using force fields like AMBER or OPLS, are crucial for understanding how the molecule might adapt its shape to fit into a binding site or traverse a biological membrane. arabjchem.org The flexibility of the alkyl chain can be a determining factor in the diffusion of ions and molecules in various environments. rsc.orgnih.gov

Prediction of Interaction Profiles and Binding Affinities

Understanding how this compound might interact with biological targets, such as enzymes or receptors, is a key application of molecular modeling. The molecule possesses distinct features that define its potential interactions: a primary amine group capable of forming hydrogen bonds and acting as a base, and a nonpolar cyclopentyl and alkyl backbone that favors hydrophobic interactions. nih.gov

These features can be abstracted into a pharmacophore model, which represents the essential steric and electronic properties required for biological activity. nih.govd-nb.info A hypothetical pharmacophore for this molecule would include a hydrogen bond donor feature on the amine and a hydrophobic feature centered on the cyclopentyl ring.

To quantify the strength of these interactions, molecular docking can be used to place the molecule into a protein's binding site. Subsequently, more advanced methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can estimate the free energy of binding (ΔG_bind). arabjchem.orgacs.org This provides a prediction of the binding affinity. arxiv.orgu-strasbg.fracs.org

Hypothetical MM/GBSA Binding Energy Components

This table illustrates a possible breakdown of the binding energy for this compound in a hypothetical enzyme active site.

Energy ComponentDescriptionHypothetical Contribution (kcal/mol)
E_vdwVan der Waals energy-35.5
E_elecElectrostatic energy-12.0
E_solv_gbPolar solvation energy38.2
E_solv_saNon-polar solvation energy-4.5
ΔG_bind Total Binding Free Energy -13.8

This is an interactive data table. You can sort and filter the data.

In Silico Prediction of Molecular Descriptors

In silico methods can rapidly calculate a wide range of molecular descriptors, which are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. nih.govacs.org These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties (ADMET). qucosa.deijrps.comnih.gov

For this compound, key descriptors can be calculated to predict properties like its solubility, lipophilicity, and potential to be a drug-like molecule according to frameworks such as Lipinski's Rule of Five. acs.org

Predicted Molecular Descriptors for this compound

The following table lists computationally predicted molecular descriptors.

DescriptorValueSignificance
Molecular FormulaC₉H₁₉N---
Molecular Weight141.26 g/mol Basic physical property
XLogP32.8Predicts lipophilicity/hydrophobicity
Hydrogen Bond Donor Count1Potential for H-bonding interactions
Hydrogen Bond Acceptor Count1Potential for H-bonding interactions
Rotatable Bond Count4Index of molecular flexibility
Topological Polar Surface Area (TPSA)26.02 ŲPredicts cell permeability
Heavy Atom Count10---
Complexity91.9An index of structural complexity

This is an interactive data table. You can sort and filter the data.

Structure Activity Relationship Sar Studies of 4 Cyclopentylbutan 2 Amine Derivatives

Influence of Cyclopentyl Moiety on Biological Recognition

The cyclopentyl group plays a significant role in the interaction of 4-cyclopentylbutan-2-amine derivatives with their biological targets. The size and conformation of this cyclic moiety are crucial for fitting into the binding pockets of enzymes and receptors.

In studies of N-acylethanolamine acid amidase (NAAA) inhibitors, the replacement of a cyclohexyl group with a smaller cyclopentyl residue in some compound series led to a slight improvement in inhibitory activity. escholarship.org For instance, a para-cyclopentyl substituted β-lactam carbamate (B1207046) showed an IC50 value comparable to its para-cyclohexyl counterpart, suggesting that for certain targets, the reduced steric bulk of the cyclopentyl ring is well-tolerated and can even be beneficial. escholarship.org

Table 1: Comparison of Cycloalkyl Groups on NAAA Inhibition

Compound Modification Ring Size Resulting Activity
Replacement of cyclohexyl Cyclopentyl Slight improvement in IC50

Data sourced from studies on β-lactam carbamate derivatives. escholarship.org

Impact of Amine Position and Stereochemistry on Molecular Interactions

The position and stereochemistry of the amine group are critical determinants of a molecule's biological activity. The amine group, often protonated at physiological pH, can form key ionic interactions and hydrogen bonds with amino acid residues in the target protein's binding site.

The spatial arrangement of the amine group, dictated by its position on the alkyl chain and the stereochemistry of the chiral center, directly affects the molecule's ability to adopt the optimal conformation for binding. For many biologically active amines, one enantiomer is significantly more potent than the other, highlighting the importance of stereospecific interactions. google.com

In the context of NAAA inhibitors based on a β-lactam scaffold, the stereochemistry at the α-position of the azetidinone ring, to which the amine is attached, is a crucial factor. escholarship.org The (S)-enantiomer of certain carbamate derivatives has been shown to be more potent than the (R)-enantiomer, indicating a clear stereochemical preference by the enzyme. escholarship.org

Role of Alkyl Chain Length and Substitution Patterns

The length and substitution pattern of the alkyl chain connecting the cyclopentyl moiety and the amine group are pivotal in optimizing biological activity. The alkyl chain acts as a spacer, positioning the key functional groups (cyclopentyl and amine) at an appropriate distance to interact simultaneously with different subpockets of the binding site.

Studies on various classes of enzyme inhibitors and receptor ligands have consistently shown that varying the length of the alkyl chain can lead to significant changes in potency. nih.gov An optimal chain length allows for favorable van der Waals interactions with hydrophobic residues in the binding pocket.

For instance, in a series of NAAA inhibitors, extending the length of a linear alkyl chain from one to four methylene (B1212753) units resulted in a progressive increase in inhibitory activity. escholarship.org However, this trend is not always linear, and an excessively long chain can introduce conformational flexibility that is entropically unfavorable for binding or lead to a decrease in selectivity. escholarship.org

Substitutions on the alkyl chain can also have a profound impact. The introduction of bulky substituents can create steric hindrance, negatively affecting binding. Conversely, the addition of specific functional groups can introduce new, favorable interactions. For example, the replacement of a linear n-butyl group with a bulkier t-butyl group in one series of NAAA inhibitors led to a significant drop in potency. escholarship.org

Table 2: Effect of Alkyl Chain Length on NAAA Inhibitory Activity

Compound Series Alkyl Chain Length IC50 (µM)
β-lactam carbamate 1 methylene unit 1.04
β-lactam carbamate 4 methylene units (n-butyl) 0.023

Data represents a specific set of analogues from a larger study. escholarship.org

Correlation Between Structural Modifications and Modulatory Effects on Target Proteins

The structural modifications of this compound derivatives directly correlate with their modulatory effects on target proteins. By systematically altering different parts of the molecule, researchers can map the pharmacophore and understand which features are responsible for agonism, antagonism, or allosteric modulation.

For G protein-coupled receptors (GPCRs), subtle changes in the ligand structure can lead to "biased agonism," where a ligand preferentially activates one signaling pathway over another, even though both are coupled to the same receptor. researchgate.net For example, while not a direct derivative of this compound, studies on adrenoceptor agonists have shown that minor structural differences can significantly alter the repertoire of activated effector proteins. researchgate.net This highlights the principle that even small modifications to the cyclopentyl, alkyl, or amine moieties could potentially switch a compound from a balanced agonist to a biased one.

In the case of enzyme inhibitors, structural changes affect the binding affinity (Ki) and the type of inhibition (e.g., competitive, non-competitive). The introduction of a cyclopentyl group, for example, might enhance binding by occupying a hydrophobic pocket that was previously unfilled. escholarship.org

Rational Design Strategies Based on SAR Data

The culmination of SAR studies is the development of rational design strategies for novel compounds with improved properties. By understanding the key interactions between this compound derivatives and their targets, medicinal chemists can design new molecules with enhanced potency, selectivity, and better pharmacokinetic profiles.

Strategies often involve:

Scaffold Hopping: Replacing the core this compound structure with a different chemical scaffold that maintains the essential pharmacophoric features.

Bioisosteric Replacement: Substituting the cyclopentyl ring or other functional groups with bioisosteres that have similar steric and electronic properties but may offer advantages in terms of metabolism or toxicity.

Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating rings or double bonds into the alkyl chain, to lock it into a more bioactive conformation. Studies have shown that replacing a flexible chain with a more rigid structure can sometimes be detrimental to activity, indicating the importance of a specific, flexible conformation for optimal binding. escholarship.org

Structure-Based Drug Design: Utilizing computational modeling and the crystal structure of the target protein to design ligands that fit perfectly into the binding site and form optimal interactions.

Through these iterative design-synthesis-testing cycles, guided by SAR data, the development of highly effective and specific drugs based on the this compound template can be achieved.

Mechanistic Investigations of 4 Cyclopentylbutan 2 Amine in Molecular Interactions

Enzyme Interaction Kinetics and Inhibition Mechanisms

While direct studies on the enzyme interaction kinetics of 4-Cyclopentylbutan-2-amine are not readily found, research into related compounds suggests a potential interaction with N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs), a class of lipid signaling molecules. google.comgoogle.com The inhibition of NAAA is a therapeutic strategy for modulating pain and inflammation. escholarship.org

Studies on NAAA inhibitors have highlighted the importance of a lipophilic tail in binding to the enzyme. Specifically, the introduction of a short, ω-cycloalkyl-substituted chain has been shown to yield potent NAAA inhibitors. escholarship.org For instance, a compound featuring a 4-cyclohexylbutyl group demonstrated significant inhibitory activity. escholarship.org Given the structural similarity, it is plausible that the 4-cyclopentylbutyl group of this compound could also fit into the hydrophobic binding pocket of NAAA, potentially leading to its inhibition.

The mechanism of inhibition for related compounds often involves the interaction of the amine or a carbamate (B1207046) group with the catalytic residues of the enzyme. escholarship.org However, without direct kinetic studies (e.g., determination of IC50 or Ki values), the precise mechanism and potency of this compound as a potential NAAA inhibitor remain speculative.

Table 1: NAAA Inhibitory Activity of a Structurally Related Compound This table presents data for a compound structurally related to this compound to illustrate the potential for NAAA inhibition.

CompoundStructureTargetActivity (IC50)
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamateHuman NAAA0.07 µM escholarship.org

Receptor Binding Dynamics and Ligand-Receptor Complex Formation

The structural features of this compound, specifically the aralkyl amine-like scaffold, suggest a potential for interaction with G-protein coupled receptors (GPCRs), such as cannabinoid receptors. google.com A patent for aralkyl amines as cannabinoid receptor modulators includes compounds with a similar cyclopentylbutane core. googleapis.com For example, 2-Amino-4-(4-chlorophenyl)-3-cyclopentylbutane is described as a cannabinoid receptor ligand. googleapis.com

Cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. nih.gov The binding of a ligand to a cannabinoid receptor initiates a conformational change in the receptor, leading to the formation of a ligand-receptor complex and subsequent activation of intracellular signaling pathways. nih.gov The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki) in competitive binding assays.

While no specific binding data for this compound at cannabinoid receptors is available, the data on related compounds suggest that the cyclopentyl group and the amine-containing chain are compatible with the binding pockets of these receptors. Further experimental validation, such as radioligand binding assays, would be necessary to confirm this and to determine the binding affinity and selectivity of this compound for CB1 versus CB2 receptors.

Table 2: Cannabinoid Receptor Interaction of a Structurally Related Compound This table presents data for a compound structurally related to this compound to illustrate the potential for cannabinoid receptor binding.

CompoundStructureTargetActivity
2-Amino-4-(4-chlorophenyl)-3-cyclopentylbutaneCannabinoid ReceptorsDescribed as a ligand googleapis.com

Molecular Recognition Profiles and Specificity Determinants

The molecular recognition of this compound by a biological target would be governed by the combination of its structural features: the cyclopentyl ring, the flexible butyl chain, and the primary amine group.

The Cyclopentyl Ring: This bulky, hydrophobic group likely plays a significant role in binding to hydrophobic pockets within a receptor or enzyme active site. The conformational rigidity of the ring compared to a linear alkyl chain can influence binding affinity and selectivity. In the context of NAAA, this group could occupy a hydrophobic channel, while for cannabinoid receptors, it could interact with hydrophobic residues in the transmembrane helices.

The Butyl Chain: The four-carbon chain provides flexibility, allowing the molecule to adopt different conformations to fit optimally into a binding site. The length of this linker is often a critical determinant of binding affinity in receptor-ligand interactions.

The Amine Group: The primary amine is a key functional group that can participate in various non-covalent interactions. It can act as a hydrogen bond donor and, in its protonated state at physiological pH, can form ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the binding site. This is a common interaction motif for many amine-containing drugs and ligands.

Investigation of Downstream Cellular Signaling Pathways as a Consequence of Molecular Interaction

The interaction of this compound with a target like a cannabinoid receptor would be expected to trigger downstream cellular signaling cascades. Cannabinoid receptors primarily couple to Gi/o proteins. nih.gov Activation of these G-proteins typically leads to:

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Modulation of ion channels, such as inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

Activation of mitogen-activated protein kinase (MAPK) pathways.

These signaling events can ultimately lead to changes in gene expression and cellular function. It is also worth noting the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. researchgate.net The specific downstream effects of this compound would depend on its efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist) and any potential bias in its signaling.

If this compound were to inhibit NAAA, the downstream consequence would be an increase in the levels of NAAA substrates, such as the FAEs anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA). google.com These lipids are themselves signaling molecules that can activate other receptors, including cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs), thereby indirectly modulating various cellular pathways related to inflammation and pain. google.com

Applications of 4 Cyclopentylbutan 2 Amine in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Construction

The molecular architecture of 4-Cyclopentylbutan-2-amine, with its distinct functional group and stereocenter, positions it as a versatile starting material for the synthesis of more elaborate chemical entities.

Asymmetric Synthesis of Chiral Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. kcl.ac.uk Chiral molecules like this compound are valuable building blocks in asymmetric synthesis, which aims to produce a specific stereoisomer of a target molecule. kcl.ac.ukgoogle.com The presence of a stereogenic carbon in its structure means it can be used to introduce chirality into a new molecule, guiding the formation of subsequent stereocenters.

The use of enantiomerically pure amines and their derivatives is a well-established strategy for building complex chiral molecules. For instance, chiral amino-lactams serve as cores that can be elaborated into potent enzyme inhibitors. escholarship.org Similarly, this compound can serve as a chiral precursor. Its related alcohol, 4-Amino-1-cyclopentylbutan-2-ol, is also a chiral building block available for synthetic applications. bldpharm.comfluorochem.co.uk The physical and chemical properties of these precursors are critical for their application in synthesis.

Table 1: Properties of this compound and Related Precursors (Note: Data is compiled from various sources for related compounds, illustrating the characteristics of this chemical family.)

Property4-Amino-1-cyclopentylbutan-2-ol fluorochem.co.uk4-Cyclopentylbutan-2-one (B2973511) nih.gov4-Amino-1-cyclopentylbutan-2-one nih.gov
Molecular Formula C₉H₁₉NOC₉H₁₆OC₉H₁₇NO
Molecular Weight 157.26 g/mol 140.22 g/mol 155.24 g/mol
Asymmetric Atoms 100
H-Bond Acceptors 212
H-Bond Donors 201
LogP 0.842.61.1

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are prized for their ability to rapidly generate libraries of complex molecules from simple precursors. Primary amines are fundamental components in many well-known MCRs, such as the Ugi and Passerini reactions.

Research into novel MCRs has shown that primary and secondary amines can be used to generate unexpected and structurally unique scaffolds. nih.gov For example, a recently developed isocyanide-based MCR uses an amine, a hemiacetal, and an isocyanide to produce tetrasubstituted cyclopentenyl frameworks with excellent stereoselectivity. nih.gov In this context, this compound represents a suitable amine component that could be employed in such diversity-generating reactions to create novel and complex molecular architectures.

Precursor for Specialized Reagents and Ligands

The amine group in this compound is a versatile functional handle that allows the molecule to be transformed into a wide array of specialized reagents and ligands. These derivatives can then be used in other chemical applications, such as catalysis. For example, the core structure of 4-cyclopentylbutane has been explored in the context of developing catalyst systems for olefin polymerization. google.com A patent describes a non-phthalate catalyst system that includes a derivative, (4-benzoyloxy-4-cyclopentylbutan-2-yl) benzoate, which is formed from the corresponding alcohol of the 4-cyclopentylbutane framework. google.com This demonstrates the potential for derivatives of this scaffold to act as components in sophisticated catalytic systems. The amine could be similarly modified to create chiral ligands for asymmetric catalysis, where the ligand coordinates to a metal center and directs the stereochemical outcome of a reaction.

Role in the Development of Environmentally Benign Solvents

The principles of green chemistry advocate for the use of environmentally benign solvents to replace hazardous traditional solvents like dichloromethane. smolecule.com While this compound itself is not primarily used as a solvent, the broader class of amines is integral to the synthesis of compounds used in greener chemical processes. smolecule.comevitachem.com The development of sustainable chemistry relies on the availability of versatile building blocks to construct novel molecules with improved environmental profiles. The use of this compound in efficient, atom-economical reactions like MCRs aligns with the goals of green chemistry by reducing waste and improving synthetic efficiency. nih.govevitachem.com

Integration into Polymeric Materials and Surface Modifications

The functional groups on this compound allow for its incorporation into polymeric structures, either as a monomer or as a modifying agent. The amine group can react with other monomers to form polymer backbones, such as polyamides or polyimines. The chiral nature of the molecule can be particularly interesting for creating polymers with specific, ordered secondary structures, known as foldamers. kcl.ac.uk These peptidomimetic oligomers can adopt well-defined conformations and are of interest for creating new materials with unique biological or physical properties. kcl.ac.uk

Furthermore, derivatives of the 4-cyclopentylbutane skeleton have been mentioned in patents related to polymeric materials and coatings. google.comgoogleapis.comgoogle.com For instance, related structures have been considered for use in film-forming polymers for applications like antifouling paints and in polymeric systems for controlled release. google.comgoogle.com This suggests a potential role for this compound as a component to tailor the properties of polymers, such as adhesion, hydrophobicity, or biocompatibility, for advanced material and surface science applications.

Potential As a Chemical Probe and Tool in Biological Research

Utilisation in Biochemical Pathway Elucidation

The activation of TAAR1 has been shown to modulate the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways. frontiersin.orgnih.gov Selective TAAR1 agonist compounds are therefore valuable tools for elucidating the complex biochemical cascades regulated by this receptor. By using agonists, researchers can stimulate TAAR1 and observe the downstream effects on neurotransmitter release, reuptake, and signaling. For example, studies using TAAR1 agonists have helped demonstrate that this receptor acts as a negative regulator of dopamine (B1211576) transmission. researchgate.net

A compound like 4-Cyclopentylbutan-2-amine, or its derivatives, could be used as a simple probe to study the basic requirements for TAAR1 activation and its subsequent influence on these pathways. The use of such tools helps to map the functional connections between TAAR1 and its role in physiological processes like cognition, mood, and emotional states, providing a clearer picture of the biochemical pathways involved. researchgate.net

Development of Chemical Tools for Target Validation Studies

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. Chemical probes are essential for this process. noaa.gov Simple, synthetically accessible molecules like this compound are ideal starting scaffolds for the development of such probes.

In the context of TAAR1, researchers have synthesized extensive libraries of compounds to develop potent and selective agonists for target validation. accellena.comunits.it This process often starts with a basic amine structure, which is then systematically modified to improve affinity and selectivity. For instance, the development of selective TAAR1 agonists has validated its potential as a target for schizophrenia, with effects independent of direct D2 dopamine receptor blockade. mdpi.comsnmjournals.org The this compound structure could serve as a fragment in a fragment-based drug design campaign, where it is elaborated upon to create a high-affinity, selective chemical probe to further validate TAAR1 in various disease models.

Investigation of Protein-Ligand Interactions in Model Systems

Understanding how a ligand binds to its receptor is fundamental to designing better drugs. The amine group in this compound is a key pharmacophoric feature for binding to TAAR1. Structural biology and molecular modeling studies have revealed that the primary amine of TAAR1 agonists forms a crucial salt bridge interaction with a highly conserved aspartic acid residue (Asp103) in the receptor's binding pocket. nih.govmdpi.com

This interaction anchors the ligand, allowing other parts of the molecule, such as the cyclopentyl group, to form additional stabilizing interactions with surrounding aromatic residues like Phenylalanine (PHE195, PHE267, PHE268) and Tryptophan (TRP264). nih.govresearchgate.net By studying simple ligands that contain the this compound motif, researchers can dissect the specific contributions of the alkyl and cyclic components to binding affinity and receptor activation. Computational docking studies using such fragments help build and refine models of the TAAR1 binding site, guiding the design of new ligands with improved properties. researchgate.netmdpi.com

Application in In Vitro Enzymatic Assays

The functional activity of potential new ligands is quantified using in vitro assays. For GPCRs like TAAR1, which couple to Gαs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP). researchgate.netplos.org This response provides a measurable readout for ligand activity.

A common method to quantify agonist potency is the Bioluminescence Resonance Energy Transfer (BRET)-based cAMP assay. nih.govfrontiersin.orgresearchgate.net In this assay, HEK-293 cells are engineered to express TAAR1 and a BRET biosensor for cAMP. mdpi.com When an agonist like a derivative of this compound binds to and activates TAAR1, the resulting increase in cAMP causes a conformational change in the biosensor, leading to a measurable change in the BRET signal. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. units.itmdpi.com The table below presents EC₅₀ values for several known TAAR1 agonists, determined using such functional assays.

CompoundTargetAssay TypeEC₅₀ (nM)Reference
β-Phenylethylamine (β-PEA)hTAAR1BRET cAMP Assay15 acs.org
Ulotaront (SEP-363856)hTAAR1BRET cAMP Assay38 acs.org
RO5263397mTAAR1BRET cAMP Assay~1 researchgate.netfrontiersin.org
GuanfacinehTAAR1BRET cAMP Assay20 mdpi.com
GuanabenzhTAAR1BRET cAMP Assay10 mdpi.com
LK00764TAAR1BRET-based Cellular Assay4.0 accellena.com
p-TyraminehTAAR1BRET cAMP Assay73.5 acs.org

Emerging Research Avenues and Future Outlook

Exploration of Novel Synthetic Methodologies for Enantiopure Forms

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of synthetic routes to access enantiomerically pure forms of 4-Cyclopentylbutan-2-amine is a critical area of ongoing and future research. Current investigations are moving beyond classical resolution techniques towards more elegant and efficient asymmetric syntheses.

One promising approach involves the use of chiral catalysts. scilit.com For instance, catalytic asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone precursor, 4-cyclopentylbutan-2-one (B2973511), could provide a direct route to the desired amine. nih.gov Research into novel transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, coordinated to chiral ligands, is a vibrant field. The development of organocatalysis, using small organic molecules to induce enantioselectivity, also presents a powerful alternative. kcl.ac.uk Proline and its derivatives, for example, have been successfully employed in the asymmetric α-amination of ketones and aldehydes, a strategy that could be adapted for the synthesis of this compound.

Furthermore, biocatalysis, leveraging the inherent stereoselectivity of enzymes, is a rapidly advancing frontier. Transaminases, for example, are capable of converting ketones to chiral amines with high enantiomeric excess and under mild reaction conditions. smolecule.com The identification and engineering of novel transaminases with specificity for 4-cyclopentylbutan-2-one could provide a green and highly efficient manufacturing process for the enantiopure amine.

Another sophisticated strategy is the stereoselective synthesis starting from chiral building blocks. For example, methods developed for the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from sugars demonstrate the feasibility of constructing the cyclopentane ring with defined stereochemistry. researchgate.net Such approaches could be adapted to introduce the aminobutyl side chain, thereby controlling the stereochemistry of the final product.

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Catalysis Use of chiral transition metal or organocatalysts.High efficiency, potential for high enantioselectivity.
Biocatalysis Employment of enzymes like transaminases.High stereospecificity, mild reaction conditions, environmentally friendly.
Chiral Pool Synthesis Starting from naturally occurring chiral molecules.Access to specific stereoisomers, well-defined stereochemistry.

Deeper Mechanistic Understanding of Biological Interactions

Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent or research probe. Preliminary investigations and structural similarities to known psychoactive compounds suggest several potential biological targets.

A key area of future research will be to investigate the interaction of this compound with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. Of particular interest are the cannabinoid receptors (CB1 and CB2), given that structurally related aralkyl amines have been identified as modulators of these receptors. researchgate.netgoogle.com Detailed binding assays and functional studies will be necessary to determine the affinity and efficacy of each enantiomer of this compound at these receptors.

Another promising avenue of investigation is the family of trace amine-associated receptors (TAARs). plos.org These receptors are known to bind endogenous amines and have been implicated in neurological and psychiatric disorders. The structural resemblance of this compound to known TAAR agonists warrants a thorough investigation of its activity at these receptors. Such studies could reveal novel signaling pathways and potential therapeutic applications in areas like depression, schizophrenia, and attention-deficit/hyperactivity disorder. nih.gov

Furthermore, the potential for this compound to interact with monoamine transporters (for dopamine (B1211576), norepinephrine, and serotonin) and ion channels should not be overlooked. A comprehensive pharmacological profiling, utilizing a battery of in vitro and in vivo assays, will be essential to construct a detailed picture of its biological activity. Understanding the structure-activity relationships (SAR) of this compound and its analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. acs.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development, and the study of this compound is no exception. nih.govnih.govmdpi.com These computational tools can be applied across the entire research and development pipeline, from identifying novel synthetic routes to predicting biological activity and potential off-target effects.

In the realm of chemical synthesis, AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways for this compound and its derivatives. indiana.edu This can significantly reduce the time and resources required for synthetic route optimization.

For understanding biological interactions, ML models can be trained on existing data of ligand-receptor interactions to predict the binding affinity of this compound for various biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify the key structural features of the molecule that are responsible for its biological activity, thereby guiding the design of more potent and selective analogs. AI can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to de-risk drug development at an early stage.

Furthermore, AI can be instrumental in analyzing complex biological data generated from high-throughput screening and 'omics' studies. By identifying subtle patterns and correlations in these large datasets, AI can help to uncover novel mechanisms of action and identify potential biomarkers for drug response. nih.gov The challenge, however, remains in the generation of high-quality, specific data for compounds like this compound to train these predictive models effectively. acs.org

Application of AI/MLDescriptionPotential Impact
Predictive Synthesis Algorithms suggest optimal synthetic routes.Accelerated development of novel synthetic methods.
Target Prediction Models predict binding affinity to biological targets.Faster identification of the mechanism of action.
QSAR Modeling Identifies key structural features for activity.Rational design of more potent and selective analogs.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles.Early identification of potential liabilities.

Interdisciplinary Collaborations for Expanded Research Scope

The multifaceted nature of research on this compound necessitates a highly collaborative and interdisciplinary approach. The traditional silos of chemistry, biology, and pharmacology are increasingly being broken down to tackle complex scientific challenges. nih.gov

Progress in this field will depend on synergistic collaborations between synthetic organic chemists, who can design and create novel analogs of this compound; pharmacologists and biochemists, who can elucidate their biological mechanisms of action; and computational scientists, who can apply AI and ML to guide research and interpret complex data.

Furthermore, collaborations with experts in specific disease areas will be crucial for translating basic research findings into tangible therapeutic applications. For instance, partnering with neuroscientists could facilitate the investigation of this compound's potential in treating neurological and psychiatric disorders. researchgate.netresearchgate.net Similarly, collaborations with immunologists could explore its potential as an anti-inflammatory agent.

International and multi-institutional collaborations will also be vital for sharing expertise, resources, and data, thereby accelerating the pace of discovery. uni-ulm.deuni-heidelberg.deosi.lv The establishment of research consortia focused on novel psychoactive and therapeutic amines could provide the necessary framework for such large-scale collaborative efforts.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopentylbutan-2-amine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For cyclopentyl-substituted amines, a common approach is reacting cyclopentylmagnesium bromide with a pre-functionalized butan-2-amine intermediate (e.g., 2-nitrobutene) under inert conditions, followed by catalytic hydrogenation . Solvent choice (e.g., THF vs. toluene) significantly impacts reaction efficiency. For example, THF enhances Grignard reagent reactivity but may require lower temperatures (−20°C to 0°C) to avoid side reactions . Yields can range from 45% to 72% depending on stoichiometry and purification methods (e.g., column chromatography vs. distillation).

Q. How can researchers characterize this compound, and what spectral markers are critical?

Methodological Answer : Characterization relies on NMR (¹H, ¹³C), IR , and mass spectrometry . Key spectral features include:

  • ¹H NMR : A triplet at δ 2.5–2.8 ppm (CH₂ adjacent to amine), multiplet at δ 1.4–1.8 ppm (cyclopentyl protons), and a broad singlet at δ 1.2–1.5 ppm (NH₂, exchangeable) .
  • IR : N-H stretches at 3300–3500 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .
  • MS : Molecular ion peak at m/z 155 (C₉H₁₉N) with fragmentation patterns indicating cyclopentyl loss (e.g., m/z 83 for C₅H₇⁺) .

Note : Always compare with literature data from authoritative databases like PubChem or EPA DSSTox .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (amine vapors irritate mucous membranes) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Keep in amber bottles under nitrogen at 2–8°C to prevent oxidation .
  • Spills : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases are effective?

Methodological Answer : Chiral resolution requires HPLC or SFC with columns like Chiralpak IG-U or AD-H. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α > 1.5) . For preparative scales, simulate moving bed (SMB) chromatography improves throughput. Enantiomeric excess (ee) is validated via polarimetry ([α]D²⁵ ≈ ±15°) or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What computational strategies predict the biological activity of this compound analogs?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors). The cyclopentyl group’s hydrophobic surface complements receptor pockets (ΔG ≈ −9.2 kcal/mol) .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (e.g., IC₅₀). For analogs with logP > 3.5, membrane permeability increases but solubility drops .
  • MD Simulations : GROMACS simulations (50 ns) assess conformational stability in lipid bilayers .

Q. How should researchers address contradictory data in receptor binding assays for this compound?

Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:

  • Control Experiments : Verify receptor purity (SDS-PAGE) and ligand stability (LC-MS) .
  • Buffer Optimization : Test Tris vs. HEPES buffers (pH 7.4) to rule out ionic strength effects .
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) and radioligand binding .

Case Study : A 2022 study observed conflicting Ki values (5 nM vs. 120 nM) for 5-HT₂A binding. Re-evaluation revealed temperature sensitivity (4°C vs. 25°C) altered ligand-receptor kinetics .

Q. What are the metabolic pathways of this compound in vitro, and how can metabolites be profiled?

Methodological Answer :

  • Incubation : Use liver microsomes (human or rat) with NADPH cofactor. Monitor depletion via LC-MS/MS over 60 min .
  • Metabolite ID : High-resolution MS (Orbitrap) detects hydroxylation at the cyclopentyl ring (m/z +16) and N-dealkylation (m/z −71) .
  • CYP Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to assess enzyme specificity .

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